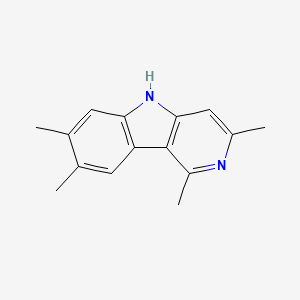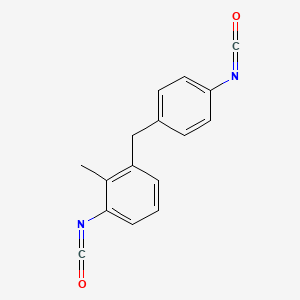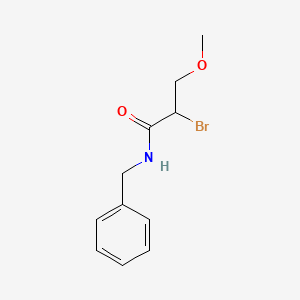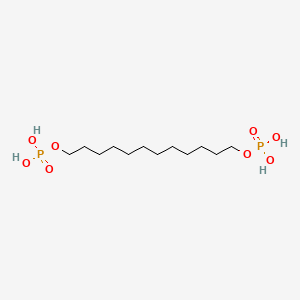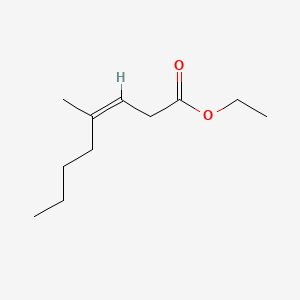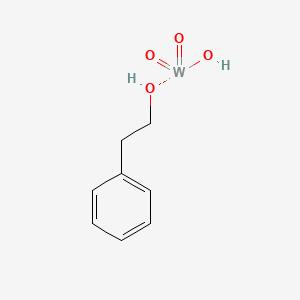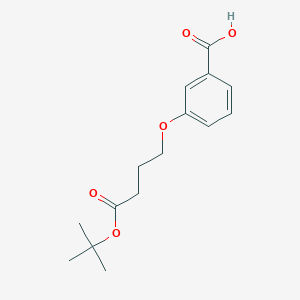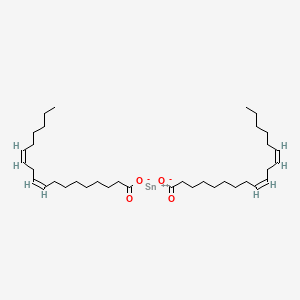
Tin dilinoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin dilinoleate is an organotin compound with the chemical formula C₃₆H₆₂O₄Sn . It is a coordination complex where tin is bonded to two linoleate ligands. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tin dilinoleate can be synthesized through the reaction of tin(II) chloride with linoleic acid in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tin-linoleate complex.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where tin(II) chloride and linoleic acid are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the tin center is reduced to a lower oxidation state.
Substitution: The linoleate ligands in this compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane and catalysts such as palladium complexes.
Major Products Formed:
Oxidation: Oxidized tin complexes with higher oxidation states.
Reduction: Reduced tin complexes with lower oxidation states.
Substitution: New tin complexes with different ligands replacing the linoleate ligands.
科学的研究の応用
Tin dilinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
作用機序
The mechanism of action of tin dilinoleate involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The linoleate ligands also play a role in stabilizing the tin center and facilitating its interactions with other molecules.
類似化合物との比較
Tin dioleate: Similar to tin dilinoleate but with oleate ligands instead of linoleate.
Tin distearate: Contains stearate ligands and is used in similar applications as this compound.
Tin diacetate: Features acetate ligands and is used as a catalyst in different chemical reactions.
Uniqueness: this compound is unique due to its specific coordination with linoleate ligands, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
74563-66-9 |
|---|---|
分子式 |
C36H62O4Sn |
分子量 |
677.6 g/mol |
IUPAC名 |
(9Z,12Z)-octadeca-9,12-dienoate;tin(2+) |
InChI |
InChI=1S/2C18H32O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChIキー |
KQRXSMZGAUGREP-GRVYQHKQSA-L |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


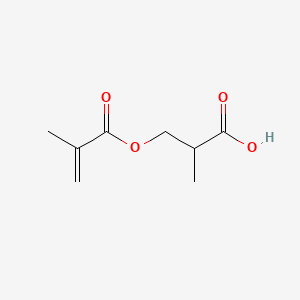
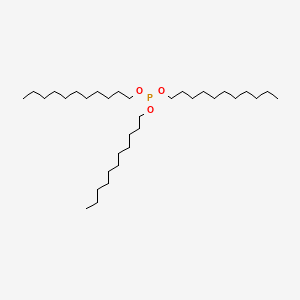
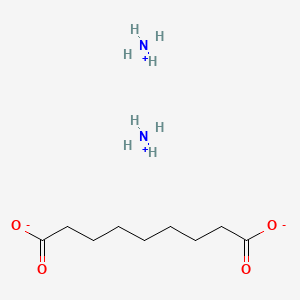
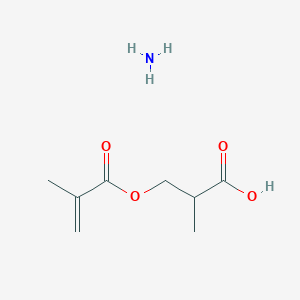
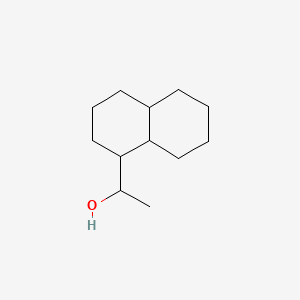
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
